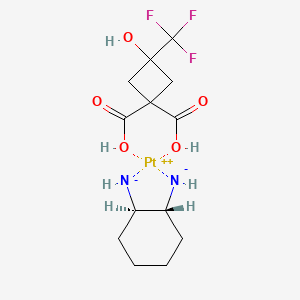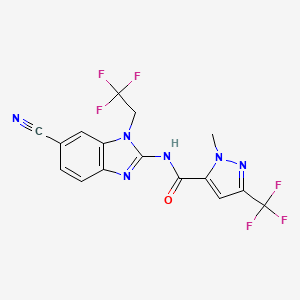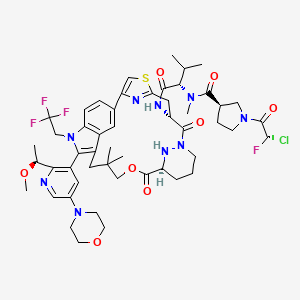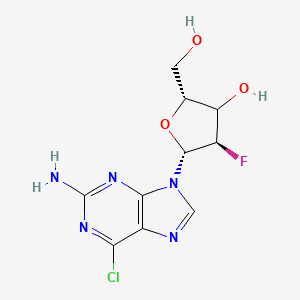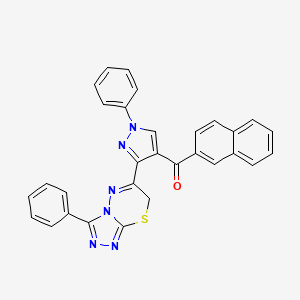
Egfr/cdk2-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr/cdk2-IN-3 is a compound that targets the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). These proteins play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Aberrant activation of EGFR and CDK2 is associated with various cancers, making them important targets for cancer therapy .
Preparation Methods
The synthesis of Egfr/cdk2-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Intermediate Compounds: This step includes the preparation of key intermediates through reactions such as condensation, cyclization, and functional group transformations.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts under controlled conditions to form the final compound.
Purification: The final product is purified using techniques such as chromatography to obtain this compound in its pure form.
Chemical Reactions Analysis
Egfr/cdk2-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Egfr/cdk2-IN-3 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of EGFR and CDK2 in various cancer cell lines, providing insights into potential therapeutic strategies
Cell Signaling Studies: The compound helps in understanding the signaling pathways involving EGFR and CDK2, which are crucial for cell proliferation and survival.
Drug Development: This compound serves as a lead compound for developing new anticancer drugs targeting EGFR and CDK2.
Mechanism of Action
Egfr/cdk2-IN-3 exerts its effects by inhibiting the activity of EGFR and CDK2. The compound binds to the active sites of these proteins, preventing their phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Egfr/cdk2-IN-3 is unique compared to other similar compounds due to its dual inhibition of both EGFR and CDK2. Similar compounds include:
Osimertinib: Targets EGFR but does not inhibit CDK2.
SNS-032: Inhibits CDK2 but does not target EGFR.
JBJ-125: A potent inhibitor of mutant EGFR but lacks CDK2 inhibition.
This compound’s ability to target both EGFR and CDK2 makes it a promising candidate for combination therapies in cancer treatment .
Properties
Molecular Formula |
C30H20N6OS |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
naphthalen-2-yl-[1-phenyl-3-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)pyrazol-4-yl]methanone |
InChI |
InChI=1S/C30H20N6OS/c37-28(23-16-15-20-9-7-8-12-22(20)17-23)25-18-35(24-13-5-2-6-14-24)34-27(25)26-19-38-30-32-31-29(36(30)33-26)21-10-3-1-4-11-21/h1-18H,19H2 |
InChI Key |
SYUSDDSBFLAITM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=NN(C=C4C(=O)C5=CC6=CC=CC=C6C=C5)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


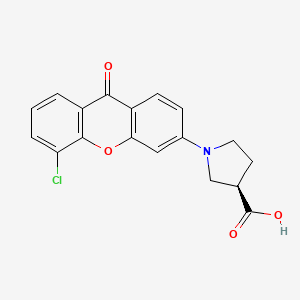
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)

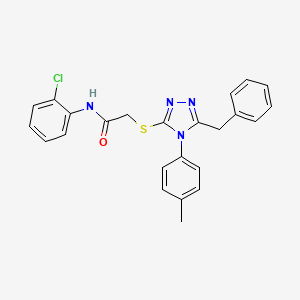


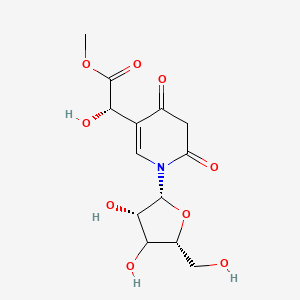
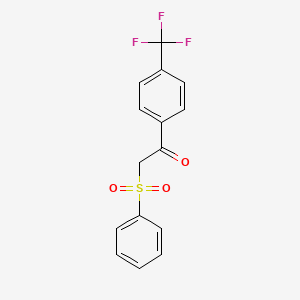

![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391009.png)
